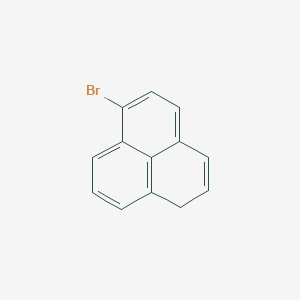

6-Bromo-1H-phenalene

Description

The exact mass of the compound this compound is 243.98876 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-phenalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARYMMTZDSSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=C(C3=CC=CC1=C23)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677316 | |

| Record name | 6-Bromo-1H-phenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106139-94-0 | |

| Record name | 6-Bromo-1H-phenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure Analysis of 6-Bromo-1H-phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 6-Bromo-1H-phenalene. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this document serves as a robust resource by presenting a comparative analysis based on structurally related brominated aromatic compounds. The guide details standardized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, it outlines the expected crystallographic data and presents it in a clear, tabular format for easy interpretation and comparison. Visual workflows for the synthetic pathway and crystallographic analysis are provided to enhance understanding of the logical and experimental sequences. This document is intended to equip researchers in materials science and drug development with the foundational knowledge to approach the crystallographic analysis of this compound and its analogues.

Introduction

Phenalene (B1197917) and its derivatives are polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and optical properties. The introduction of a bromine substituent to the phenalene core, as in this compound, is expected to modulate these properties through steric and electronic effects, influencing intermolecular interactions and solid-state packing. A thorough understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-property relationships, which are critical for applications in organic electronics and pharmaceutical design.

This guide provides a projected framework for the crystal structure analysis of this compound. The experimental protocols and data tables are based on established methodologies for similar organic compounds, offering a predictive and comparative template for future studies.

Predicted Crystallographic Data

The following tables summarize the anticipated crystallographic data for this compound. The values are illustrative and based on data from other known brominated organic compounds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical Formula | C₁₃H₉Br |

| Formula Weight | 245.12 g/mol |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | Value Mg/m³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

| Data Collection | |

| Reflections Collected | Value |

| Independent Reflections | Value [R(int) = Value] |

| Refinement | |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Table 2: Selected Bond Lengths and Angles (Illustrative)

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(6) | Value |

| C(1)-C(2) | Value |

| C(1)-C(9b) | Value |

| ... | ... |

| C(5)-C(6)-C(7) | Value |

| C(6a)-C(7)-C(8) | Value |

| ... | ... |

Experimental Protocols

The following sections detail the representative experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic bromination of 1H-phenalene.

Materials:

-

1H-phenalene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Benzoyl peroxide (initiator)

-

Sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 1H-phenalene in a suitable solvent (e.g., CCl₄) is prepared in a round-bottom flask.

-

N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered to remove succinimide.

-

The filtrate is washed sequentially with sodium sulfite solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Method 1: Slow Evaporation

-

A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) at room temperature.

-

The solution is loosely covered to allow for slow evaporation of the solvent over several days.

Method 2: Vapor Diffusion

-

A concentrated solution of the compound is placed in a small vial.

-

This vial is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane).

-

The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of this compound via electrophilic bromination.

Experimental Workflow for Crystal Structure Analysis

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a foundational framework for the crystal structure analysis of this compound. By outlining representative experimental protocols, expected data, and logical workflows, it serves as a valuable resource for researchers. The successful determination of the crystal structure of this compound will be instrumental in understanding its solid-state properties and will facilitate the rational design of novel materials and pharmaceutical agents. The comparative approach adopted in this guide, in the absence of a published structure, underscores the predictive power of crystallographic science.

The Phenalene Core: A Comprehensive Technical Guide to its Electronic and Photophysical Properties for Researchers and Drug Development Professionals

An exploration into the unique electronic structure and photophysical behavior of phenalene (B1197917) and its derivatives, offering insights into their potential applications in materials science and pharmacology.

The phenalene ring system, a distinctive polycyclic aromatic hydrocarbon, has garnered significant attention from the scientific community due to its remarkable electronic versatility. Unlike many aromatic systems, phenalene can stably exist in cationic, neutral radical, and anionic states, a property stemming from its non-bonding molecular orbital (NBMO).[1][2] This unique characteristic, coupled with its tunable photophysical properties, positions phenalene derivatives as promising candidates for a wide array of applications, from organic electronics to therapeutic interventions.[3][4] This technical guide provides an in-depth analysis of the electronic and photophysical properties of phenalene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant processes to facilitate further research and development.

Electronic Properties and Redox Behavior

The defining feature of the phenalenyl system is its ability to readily accept or donate electrons, transitioning between stable cationic, radical, and anionic forms.[1][3] This redox activity is central to its potential applications. The stable radical nature of certain phenalenyl derivatives makes them attractive for the development of organic conductors and semiconductors.[5][6]

The electrochemical properties of phenalene derivatives can be systematically investigated using techniques such as cyclic voltammetry. This method allows for the determination of redox potentials, providing a quantitative measure of the ease with which a molecule is oxidized or reduced.[3] The introduction of various substituents onto the phenalene core can significantly modulate these potentials, offering a powerful tool for tuning the electronic properties for specific applications.[7]

Table 1: Photophysical Data of Selected Phenalenone Derivatives

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |

| Phenalenone (PN) | CHCl₃ | 330-430 (n→π), 240-260 (π→π) | - | < 0.01 | 0.98 | [8][9] |

| 2-(Methoxymethyl)-1H-phenalen-1-one (PNOMe) | CHCl₃ | - | - | - | - | [9] |

| 2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH) | CHCl₃ | - | - | - | - | [9] |

| 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) | CHCl₃ | - | - | - | - | [9] |

| 3-Hydroxy-phenalenone (3OHPN) | Acetonitrile | 349 | - | Low | < Phenalenone | [10] |

| 6-Hydroxy-phenalenone (6OHPN) | Acetonitrile | 425 | - | Higher than 3OHPN | < Phenalenone | [10] |

| 3-Ethoxy-phenalenone (3OEtPN) | Acetonitrile | 324 | - | - | < Phenalenone | [10] |

| 6-Ethoxy-phenalenone (6OEtPN) | Acetonitrile | 427 | - | - | < Phenalenone | [10] |

Note: "-" indicates data not explicitly provided in the cited sources.

Photophysical Properties

Phenalene derivatives exhibit a range of interesting photophysical properties, including absorption and emission of light, which are highly dependent on their molecular structure.[9] The absorption spectra of phenalenone derivatives, for instance, typically show two main bands: a lower energy n→π* transition between 330 and 430 nm and a higher energy π→π* transition between 240 and 260 nm.[8]

The fluorescence quantum yields of many phenalenone derivatives are notably low, often less than 1% of standard references like quinine (B1679958) sulfate.[8] However, their efficiency as photosensitizers for generating singlet oxygen can be remarkably high.[8][9] This property is of particular interest for applications in photodynamic therapy. The introduction of substituents can significantly alter these photophysical characteristics, leading to red-shifted absorption and emission, and influencing the quantum yields of fluorescence and singlet oxygen generation.[9][11]

Experimental Protocols

Cyclic Voltammetry for Redox Potential Determination

This protocol outlines the general procedure for determining the redox potentials of phenalene derivatives.[3]

Objective: To determine the oxidation and reduction potentials of a phenalene derivative.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrochemical Cell

-

Potentiostat

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)

-

Analyte (1-5 mM phenalene derivative)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrode Preparation: Polish the GCE with alumina (B75360) slurry, sonicate in deionized water and the chosen solvent, and dry under an inert gas stream.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the anhydrous solvent. Dissolve the phenalene derivative to the desired concentration.

-

Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the experiment.

-

Measurement:

-

Assemble the three-electrode system in the cell.

-

Set the potential window and scan rate (e.g., 100 mV/s) on the potentiostat.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal potential (E°') as the midpoint of Epa and Epc for reversible processes.

-

UV-Vis Absorption Spectroscopy

This protocol describes the general method for obtaining the UV-Vis absorption spectrum of a phenalene derivative.[9]

Objective: To measure the absorption spectrum of a phenalene derivative in solution.

Materials:

-

UV-Vis Spectrophotometer (double-beam)

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., CHCl₃)

-

Phenalene derivative sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the phenalene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

-

Visualizing Key Processes

To better understand the applications and experimental workflows involving phenalene derivatives, the following diagrams illustrate key concepts.

Redox states of the phenalenyl system.

OLED fabrication workflow.

Hypothetical redox signaling pathway.

Conclusion

The unique electronic structure of the phenalene core, particularly its ability to form stable radical species, along with its tunable photophysical properties, makes it a highly versatile platform for the development of advanced materials and potential therapeutic agents. The ability to systematically modify the phenalene skeleton through synthetic chemistry allows for the fine-tuning of its electronic and photophysical characteristics to meet the demands of specific applications. This guide provides a foundational understanding of these properties and the experimental techniques used to characterize them, aiming to empower researchers in their exploration of this fascinating class of molecules. Further investigations into the structure-property relationships of novel phenalene derivatives will undoubtedly unlock new and exciting applications in the fields of organic electronics, materials science, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The Solution Phase [warwick.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. researchgate.net [researchgate.net]

Redox Chemistry and Radical Generation from 6-Bromo-1H-phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox chemistry and radical generation capabilities of 6-bromo-1H-phenalene. The phenalenyl system is a unique polycyclic aromatic hydrocarbon known for its remarkable redox activity, capable of existing in stable cationic, radical, and anionic states. The introduction of a bromine atom at the 6-position is anticipated to significantly modulate its electronic properties, influencing its potential applications in materials science and drug development. This document details the synthesis, electrochemical behavior, and radical characteristics of phenalene (B1197917) derivatives, with a specific focus on providing a framework for understanding this compound. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide utilizes data from closely related brominated and substituted phenalenone compounds to provide a foundational understanding. The guide includes detailed experimental protocols for synthesis and characterization, quantitative data summaries, and visualizations of relevant chemical pathways and experimental workflows.

Introduction to the Phenalenyl System

The 1H-phenalene molecule and its corresponding phenalenyl radical are fascinating subjects in the field of physical organic chemistry. The phenalenyl radical is a neutral, odd-alternant hydrocarbon radical that exhibits exceptional stability due to the extensive delocalization of its unpaired electron over the entire molecule.[1] This stability is a key feature that makes phenalenyl-based compounds promising candidates for various applications, including as building blocks for molecular conductors and in the development of novel catalytic systems.[2][3]

The redox behavior of the phenalenyl system is characterized by its ability to undergo both oxidation and reduction to form a stable cation and anion, respectively. This amphoteric redox nature is a direct consequence of its unique electronic structure.[2] The introduction of substituents onto the phenalene core can further tune these electronic properties. A bromine atom at the 6-position, as in this compound, is expected to influence the redox potentials and the stability of the corresponding radical through inductive and resonance effects.

Synthesis of this compound and Derivatives

General Experimental Protocol for Bromination of a Phenalenone Derivative

This protocol is adapted from the synthesis of 2-bromo-1H-phenalen-1-one and can serve as a starting point for the synthesis of brominated phenalenes.[4]

Materials:

-

1H-Phenalen-1-one (or 1H-phenalene for the target compound)

-

N-Bromosuccinimide (NBS)

-

Neutral alumina (B75360)

-

Dichloromethane (CH2Cl2)

-

Mortar and pestle

-

Heating apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a mortar, thoroughly mix 1H-phenalen-1-one (1 equivalent), neutral alumina, and N-Bromosuccinimide (1.7 equivalents) until a uniform mixture is obtained.[4]

-

Transfer the mixture to a suitable reaction vessel and heat at a controlled temperature (e.g., 45 °C) for an extended period (e.g., 22 hours).[4] The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the crude product by washing the solid mixture with dichloromethane.[4]

-

Filter the mixture to remove the alumina and other solid residues.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[4]

-

The resulting crude product can be further purified by washing with hot water and filtration, or by column chromatography to yield the desired brominated product.[4]

Note: The regioselectivity of the bromination of 1H-phenalene can be influenced by the reaction conditions, including the solvent, temperature, and brominating agent used. Theoretical calculations can be employed to predict the most likely sites for electrophilic attack.[5]

Redox Chemistry and Electrochemical Properties

The electrochemical behavior of phenalene derivatives is a critical aspect of their characterization and provides insight into their potential applications. Cyclic voltammetry (CV) is the primary technique used to investigate the redox processes of these compounds.

While specific cyclic voltammetry data for this compound is not available, the general principles and expected behavior can be inferred from studies on other polycyclic aromatic hydrocarbons and their halogenated derivatives.[6][7] The introduction of a bromine atom, an electron-withdrawing group, is expected to make the oxidation of the phenalene ring more difficult (anodic peak shifts to a more positive potential) and the reduction easier (cathodic peak shifts to a more negative potential) compared to the unsubstituted 1H-phenalene.

Quantitative Data from a Related Brominated Polycyclic Aromatic Hydrocarbon

The following table presents representative redox potential data for a brominated B1-polycyclic aromatic hydrocarbon, which can serve as a proxy for understanding the electrochemical properties of this compound. It is important to note that these values are not directly transferable but illustrate the effect of bromination.

| Compound | First Reduction Potential (E1/2red vs Fc+/0) [V] |

| Bromo-functionalized B1-polycyclic aromatic hydrocarbon | -2.5 to -3.0 |

Data extracted from a study on brominated B1-polycyclic aromatic hydrocarbons and presented for illustrative purposes.[6]

Experimental Protocol for Cyclic Voltammetry

This protocol provides a general framework for conducting cyclic voltammetry experiments on aromatic compounds like this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in a suitable solvent like acetonitrile (B52724) or dichloromethane)

-

Analyte (this compound)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Prepare a solution of the analyte at a known concentration (e.g., 1 mM) in the electrolyte solution.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Deoxygenate the analyte solution by bubbling with an inert gas for at least 15-20 minutes.

-

Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte.

-

Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

-

Analyze the voltammogram to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the corresponding peak currents.

Radical Generation and EPR Spectroscopy

The generation of the phenalenyl radical is a key feature of phenalene chemistry. This can be achieved through chemical or electrochemical oxidation of the corresponding anion or reduction of the cation, or through hydrogen abstraction from 1H-phenalene. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for the characterization of these radical species, providing information about the distribution of the unpaired electron through the analysis of hyperfine coupling constants.

Specific EPR data for the 6-bromo-phenalenyl radical is not available in the reviewed literature. However, computational studies on related radicals can provide theoretical predictions of the hyperfine coupling constants.[6][8] The bromine atom at the 6-position is expected to have a significant effect on the spin density distribution.

Theoretical Hyperfine Coupling Constants of a Substituted Radical

The following table presents theoretical hyperfine coupling constants for a related aromatic radical to illustrate the type of data obtained from such studies.

| Nucleus | Isotropic Hyperfine Coupling Constant (Aiso) [Gauss] |

| 1H (position x) | Theoretical Value |

| 1H (position y) | Theoretical Value |

| 13C (position z) | Theoretical Value |

| 79/81Br (position 6) | Theoretical Value |

This table is a template. Specific values would be obtained from computational chemistry studies on the 6-bromo-phenalenyl radical.

Experimental Protocol for EPR Spectroscopy

This protocol outlines a general procedure for the generation and EPR analysis of an aromatic radical.

Materials and Equipment:

-

EPR spectrometer

-

EPR sample tubes

-

Solvent (e.g., deoxygenated toluene (B28343) or dichloromethane)

-

Radical initiator (e.g., a strong base like potassium tert-butoxide for deprotonation, or an oxidizing/reducing agent)

-

Analyte (this compound)

-

Inert gas supply

Procedure:

-

Prepare a solution of the analyte in a suitable deoxygenated solvent inside an EPR tube under an inert atmosphere.

-

Generate the radical in situ by adding the radical initiator. For example, to generate the radical anion, a reducing agent would be used. To generate the neutral radical from 1H-phenalene, a hydrogen abstractor could be employed.

-

Quickly freeze the sample in liquid nitrogen to trap the radical species if they are short-lived at room temperature.

-

Place the EPR tube in the spectrometer's resonant cavity.

-

Record the EPR spectrum by sweeping the magnetic field at a constant microwave frequency.

-

Analyze the spectrum to determine the g-factor and the hyperfine coupling constants. The spectrum can be simulated using appropriate software to confirm the assignments of the coupling constants.

Potential Applications in Drug Development and Signaling Pathways

While direct biological activity data for this compound is scarce, the broader class of phenalenone and bromophenol derivatives has shown promise in various therapeutic areas.[4][9][10]

Antimicrobial and Anticancer Potential

Brominated phenolic compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[4][9] The mechanism of action is often attributed to their ability to disrupt cellular membranes or inhibit essential enzymes. Furthermore, phenalenone derivatives are known photosensitizers, capable of generating reactive oxygen species (ROS) upon light irradiation.[10][11] This property makes them attractive candidates for photodynamic therapy (PDT) in the treatment of cancer and microbial infections. The heavy bromine atom in this compound could potentially enhance the efficiency of intersystem crossing, leading to increased ROS production and improved PDT efficacy.

Redox Signaling Pathways

The ability of this compound to generate a stable radical suggests its potential to interact with biological redox signaling pathways. Redox signaling involves the controlled generation of reactive species, which then modulate the activity of specific proteins, often through the reversible oxidation of cysteine residues.[12] An exogenously introduced radical species could potentially perturb these pathways, leading to a therapeutic effect.

Below are Graphviz diagrams illustrating a hypothetical workflow for evaluating the biological activity of this compound and a potential mechanism of action involving redox signaling.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of redox chemistry, radical chemistry, and medicinal chemistry. While this guide has provided a foundational overview based on the chemistry of related phenalene derivatives, there is a clear and urgent need for dedicated experimental studies on this compound itself. Future research should focus on:

-

Developing and optimizing a regioselective synthesis of this compound.

-

Performing detailed electrochemical characterization to determine its precise redox potentials.

-

Generating and characterizing the 6-bromo-phenalenyl radical using EPR spectroscopy to determine its hyperfine coupling constants.

-

Conducting comprehensive biological evaluations to assess its antimicrobial and anticancer activities, both with and without photoactivation.

-

Investigating its interactions with specific cellular redox signaling pathways to elucidate its mechanism of action.

The generation of this specific data will be crucial for unlocking the full potential of this compound in the development of new therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. juser.fz-juelich.de [juser.fz-juelich.de]

- 3. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrochemistry and electrogenerated chemiluminescence of three phenanthrene derivatives, enhancement of radical stability, and electrogenerated chemiluminescence efficiency by substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]

Navigating the Solubility of 6-Bromo-1H-phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1H-phenalene in organic solvents. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, discusses general solubility trends for related compounds, and offers a logical workflow for solubility determination.

Understanding the Solubility Profile of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its core structure, phenalene, is nonpolar, suggesting that its solubility will be governed by the principle of "like dissolves like." The presence of a bromine atom introduces some polarity and increases the molecule's molecular weight, which can influence its interaction with different organic solvents.

Based on the general solubility trends of brominated aromatic compounds, this compound is expected to be soluble in common nonpolar and moderately polar organic solvents. However, quantitative data is essential for applications in drug development, materials science, and synthetic chemistry.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents could not be located. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Dichloromethane | Halogenated Alkane | 25 | Data Not Available | Data Not Available | e.g., Gravimetric Method |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data Not Available | Data Not Available | e.g., Spectroscopic Method |

| e.g., Acetone | Ketone | 25 | Data Not Available | Data Not Available | e.g., HPLC Method |

| e.g., Ethanol | Alcohol | 25 | Data Not Available | Data Not Available | e.g., Gravimetric Method |

| e.g., Hexane | Alkane | 25 | Data Not Available | Data Not Available | e.g., Spectroscopic Method |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method (Isothermal Saturation)

This is a straightforward and widely used method for determining the solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature changes that could cause precipitation or further dissolution. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent. A calibration curve is required.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

-

Dilution and Measurement: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Sample Analysis: Withdraw a known volume of the clear, filtered supernatant, dilute it with the mobile phase to a concentration within the calibration range, and inject it into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

Theoretical and Computational Insights into 6-Bromo-1H-phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study 6-Bromo-1H-phenalene, a halogenated derivative of the polycyclic aromatic hydrocarbon phenalene (B1197917). While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, this document extrapolates from research on phenalene and its derivatives to outline the expected molecular properties, spectroscopic characteristics, and potential logical workflows for its analysis. This guide serves as a foundational resource for researchers interested in the computational chemistry and potential applications of this compound.

Introduction to Phenalene and its Derivatives

Phenalene is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings. Its unique electronic structure, particularly the stability of the phenalenyl radical, has made it and its derivatives subjects of significant interest in materials science and organic electronics.[1][2][3] The introduction of a bromine atom at the 6-position of the 1H-phenalene core is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting these changes and guiding experimental work.[4][5]

Theoretical and Computational Methodologies

A robust computational investigation of this compound would typically involve the following workflow:

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[4][5] For this compound, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate for geometry optimization and the calculation of various molecular properties.[4]

Key calculated parameters would include:

-

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

-

Vibrational Frequencies: To predict the infrared (IR) and Raman spectra and to confirm that the optimized structure is a true energy minimum.

-

Electronic Properties:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions.[4]

-

Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity.

-

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.[5]

Predicted Molecular Properties and Data

Based on computational studies of similar brominated aromatic compounds, the following tables summarize the expected (hypothetical) quantitative data for this compound. These values would need to be confirmed by specific calculations for this molecule.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| Average C-C Bond Length (aromatic) | ~1.40 Å |

| Planarity | Expected to be largely planar |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO-LUMO Energy Gap | ~3.5 - 4.5 eV |

| Dipole Moment | Non-zero due to the bromine atom |

| Polarizability | Moderate |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3000 - 3100 |

| C=C stretching (aromatic) | ~1400 - 1600 |

| C-Br stretching | ~500 - 600 |

Experimental Protocols for Synthesis and Characterization

Synthesis Protocol (Hypothetical)

A potential synthesis could involve the electrophilic bromination of 1H-phenalene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions would need to be optimized to achieve selective bromination at the 6-position.

Spectroscopic Characterization Protocols

Detailed protocols for the spectroscopic characterization of similar compounds can be adapted for this compound.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Instrumentation: High-resolution mass spectrometer (HRMS) with an ESI or APCI source.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the ion source.

-

Data Acquisition: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To analyze the electronic transitions within the molecule.

-

Instrumentation: UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: Acquire the UV-Vis spectrum over a wavelength range of 200-800 nm.

-

Conclusion

While specific research on this compound is limited, this guide provides a comprehensive framework for its theoretical and computational investigation, as well as its experimental synthesis and characterization. The methodologies and predicted data presented here, extrapolated from studies on related phenalene derivatives, offer a valuable starting point for researchers. Further computational and experimental work is necessary to fully elucidate the unique properties of this molecule and explore its potential applications in materials science and drug development.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Substituted Phenalenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenalene (B1197917), a neutral, non-alternate polycyclic aromatic hydrocarbon (PAH), and its substituted derivatives have garnered significant interest in materials science, electronics, and medicinal chemistry. The unique electronic structure of the phenalene core, possessing a non-bonding molecular orbital (NBMO), makes it readily oxidizable to a stable cation and reducible to a stable anion. This inherent amphoteric redox behavior, coupled with its extended π-system, results in distinct photophysical properties that are highly sensitive to substitution. This guide provides a comprehensive overview of the synthesis, experimental protocols for UV-Vis spectroscopic analysis, and the effect of various substituents on the UV-Vis absorption spectra of phenalenes and their closely related derivatives, phenalenones.

Core Concepts: Electronic Transitions in the Phenalene System

The UV-Vis absorption spectra of phenalene and its derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are intrinsically linked to the electronic structure of the molecule.

Substituents on the phenalene ring can significantly modulate these transitions through inductive and resonance effects. Electron-donating groups (EDGs) like amino (-NH2) and hydroxyl (-OH) groups tend to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorption intensity). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups typically induce a hypsochromic shift (blue shift) to shorter wavelengths and a hypochromic effect (decreased absorption intensity). The position of the substituent on the phenalene core also plays a crucial role in determining the extent of these spectral changes.

Synthesis of Substituted Phenalenes and Phenalenones

The synthesis of substituted phenalenes can be challenging. However, various methods have been developed for the synthesis of their oxygenated analogues, phenalenones, which serve as valuable precursors and comparative models.

General Synthetic Strategies for Substituted Phenalenones:

-

Halogenation:

-

Bromination: 1H-Phenalen-1-one can be brominated at the 2-position using N-bromosuccinimide (NBS) and neutral alumina.[1]

-

Iodination: The 2-iodo derivative can be prepared by reacting 1H-phenalen-1-one with iodine in a carbon tetrachloride and pyridine (B92270) mixture.[1]

-

-

Suzuki-Miyaura Coupling: 2-Aryl-1H-phenalen-1-one derivatives can be synthesized via a Suzuki-Miyaura coupling reaction of 2-iodo-1H-phenalen-1-one with various boronic acids in the presence of a palladium catalyst.[1]

-

Synthesis of Amino Derivatives: 9-Arylamino-1H-phenalen-1-ones can be synthesized from 1-oxo-1H-phenalen-9-trifluoromethanesulfonate through a nucleophilic substitution reaction with the corresponding anilines.[1]

-

Synthesis of Hydroxy and Carboxylic Acid Derivatives: Hydroxylated phenalenones can be synthesized by constructing the phenalenone core using hydroxylated naphthalenes as building blocks, often employing microwave irradiation to improve yields.[1]

Experimental Protocols

General Protocol for UV-Vis Absorption Spectroscopy

The following is a generalized experimental protocol for obtaining UV-Vis absorption spectra of substituted phenalenes and their derivatives.

-

Sample Preparation:

-

Accurately weigh a small amount of the solid sample.

-

Dissolve the sample in a suitable UV-transparent solvent (e.g., chloroform, ethanol, or acetonitrile) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

-

Instrumentation and Measurement:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with a 1 cm path length with the chosen solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the sample solution of the lowest concentration.

-

Measure the absorbance over a specific wavelength range (e.g., 200-800 nm).

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax. A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line, the slope of which is ε.

-

Quantitative UV-Vis Absorption Data

While comprehensive quantitative data for a wide range of substituted 1H-phenalenes is limited in the available literature, data for substituted phenalenones provides valuable insight into the electronic effects of substituents on this chromophore. The absorption spectra of phenalenone derivatives typically exhibit two main absorption bands: a lower energy band between 330 and 430 nm corresponding to an n → π* transition, and a higher energy band between 240 and 260 nm attributed to a π → π* transition. The n → π* transition generally has a lower extinction coefficient than the π → π* transition.[2]

Table 1: UV-Vis Absorption Data for Selected Substituted Phenalenones in Chloroform (CHCl₃) [2]

| Compound | Substituent at Position 2 | λmax 1 (nm) (n → π) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) (π → π) | ε (M⁻¹cm⁻¹) |

| PN | -H | 358 | ~4,500 | 254 | ~25,000 |

| PNCl | -CH₂Cl | 360 | ~4,600 | 255 | ~24,000 |

| PNBr | -CH₂Br | 361 | ~4,700 | 256 | ~23,500 |

| PNOMe | -CH₂OCH₃ | 359 | ~4,500 | 255 | ~25,500 |

| PNOH | -CH₂OH | 359 | ~4,500 | 255 | ~25,000 |

| PNSCN | -CH₂SCN | 364 | ~4,800 | 258 | ~22,000 |

| PNSH | -CH₂SH | 365 | ~4,900 | 258 | ~22,500 |

Note: Molar absorptivity (ε) values are approximate and can vary based on experimental conditions.

Visualization of Concepts

Phenalene Core and Substitution Positions

The following diagram illustrates the basic structure of the 1H-phenalene core and highlights the key positions for substitution that influence its electronic properties.

Caption: General structure of the 1H-phenalene core with key substitution positions.

Effect of Substituents on UV-Vis Absorption

This diagram illustrates the general trend of how electron-donating and electron-withdrawing groups affect the UV-Vis absorption spectrum of the phenalene chromophore.

Caption: Influence of substituent electronic nature on UV-Vis absorption shifts.

Conclusion

The UV-Vis absorption spectrum of substituted phenalenes is a powerful tool for understanding their electronic structure and predicting their behavior in various applications. While comprehensive quantitative data for a wide array of substituted 1H-phenalenes remains an area for further research, the study of closely related phenalenone derivatives provides a solid foundation for predicting spectroscopic trends. The synthetic methodologies and experimental protocols outlined in this guide offer a practical framework for researchers and professionals in drug development to explore this fascinating class of polycyclic aromatic hydrocarbons. The continued investigation into the structure-property relationships of substituted phenalenes will undoubtedly unlock new possibilities for the design of novel materials and therapeutic agents.

References

Methodological & Application

6-Bromo-1H-phenalene: A Versatile Intermediate for Advanced Organic Synthesis

Introduction: 6-Bromo-1H-phenalene is a valuable polycyclic aromatic hydrocarbon serving as a key synthetic intermediate for the construction of complex organic molecules. Its unique structure, featuring a reactive bromine atom on the phenalene (B1197917) core, allows for a variety of subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functionalities at the 6-position, paving the way for the synthesis of novel materials and potential drug candidates. This document provides detailed application notes and protocols for the use of this compound in several common and powerful cross-coupling reactions.

Application Notes

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the C-Br bond, which is susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a versatile building block for:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a robust method for synthesizing 6-aryl-1H-phenalenes, which can be precursors to advanced materials with interesting photophysical properties.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. This reaction is instrumental in creating extended π-conjugated systems, which are of interest in materials science for applications in electronics and optics.

-

Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines. This reaction is of high importance in medicinal chemistry for the synthesis of 6-amino-1H-phenalene derivatives, which are scaffolds for potential pharmacologically active compounds.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be optimized for each specific substrate combination.

Experimental Protocols

The following protocols are generalized procedures for the application of this compound in common palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Bromo-1H-phenalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-phenalene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-1H-phenalene derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities.

Introduction

The phenalene (B1197917) structural motif is of considerable interest in medicinal chemistry and materials science. Derivatives of 1H-phenalen-1-one have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and cytotoxic properties against cancer cell lines.[1] The Suzuki-Miyaura coupling reaction offers a versatile and efficient method for the synthesis of C-C bonds, enabling the introduction of various aryl groups at the 6-position of the phenalene core. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1][2]

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent use in the Suzuki-Miyaura coupling reaction to generate 6-aryl-1H-phenalene derivatives.

Synthesis of 6-Bromo-1H-phenalen-1-one

A plausible synthetic route to 6-Bromo-1H-phenalen-1-one involves the direct bromination of 1H-phenalen-1-one.[3]

Materials:

-

1H-phenalen-1-one

-

N-bromosuccinimide (NBS) or bromine

-

Suitable solvent (e.g., dichloromethane, sulfuric acid)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 1H-phenalen-1-one in a suitable solvent in a round-bottom flask.

-

Slowly add the brominating agent (e.g., NBS) portion-wise while maintaining a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to isolate 6-Bromo-1H-phenalen-1-one.

General Protocol for Suzuki-Miyaura Coupling of this compound

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][4][5] Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., Toluene/Water mixture).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-phenalene derivative.

Data Presentation

The following tables summarize the biological activities of synthesized 6-phenylphenalenone derivatives as reported in the literature.[1]

Table 1: Antifungal Activity of 6-Phenylphenalenone Derivatives

| Compound | Inhibition against Alternaria solani (%) | Inhibition against Cercospora arachidicola (%) | Inhibition against Fusarium oxysporum (%) | Inhibition against Gibberella zeae (%) | Inhibition against Physalospora piricola (%) |

| 6o | High | High | High | High | High |

Note: Specific percentage values were not available in the provided search results, but compound 6o was highlighted as being particularly effective against all tested fungal strains.[1]

Table 2: Antiviral Activity of 6-Phenylphenalenone Derivatives against Tobacco Mosaic Virus (TMV)

| Compound | Inactivation Effect (%) | Curing Effect (%) | Protection Effect (%) |

| 6o | Effective | Effective | Effective |

| Ribavirin (B1680618) (Control) | - | - | - |

| Ningnanmycin (Control) | - | - | - |

Note: The study indicated that the effects of compound 6o were more efficient than the commercial antiviral agents ribavirin and ningnanmycin.[1]

Table 3: Cytotoxic Activity of 6-Phenylphenalenone Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| 6p | HCT-116 (colon cancer) | 1.6 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: Workflow for synthesis and biological evaluation of 6-aryl-1H-phenalenes.

References

Application Notes and Protocols for Sonogashira Coupling Functionalization of 6-Bromo-1H-phenalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The functionalization of polycyclic aromatic hydrocarbons (PAHs) like 1H-phenalene is of significant interest in materials science and drug discovery due to their unique electronic and photophysical properties. This document provides detailed protocols for the Sonogashira coupling of 6-bromo-1H-phenalene, a key intermediate for the synthesis of novel phenalene-based derivatives.

The reaction is typically carried out under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for late-stage functionalization in complex syntheses.[1][4] Both traditional copper-cocatalyzed and more recent copper-free protocols have been developed, offering flexibility in experimental design.[5][6]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.[6]

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides

While specific data for this compound is not extensively available, the following table summarizes typical conditions and reported yields for the Sonogashira coupling of various aryl bromides with terminal alkynes, providing a valuable reference for reaction optimization.

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | None | DABCO | MeCN | RT | Varies | >95 | [7] |

| 4-Iodoanisole | Phenylacetylene | PdCl₂ (0.0005) | None | L2 (1) | K₂CO₃ | EtOH | 90 | Varies | ~80 | [8] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [3] |

| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | None | Et₃N | Ionic Liquid | 55 | 3 | Good to Excellent | [9] |

| Aryl Bromides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Pyrrolidine | Pyrrolidine | Boiling | Varies | Good | [6] |

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).

-

Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

-

Add the amine base (e.g., Et₃N, 2-3 equiv) to the reaction mixture.

-

Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring solution.

-

Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-alkynyl-1H-phenalene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the substrate or product is sensitive to copper salts.

Materials and Reagents:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, tetrabutylammonium (B224687) acetate)

-

Anhydrous solvent (e.g., toluene, dioxane, ethanol)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine (B1218219) ligand (e.g., PPh₃, 2-6 mol%).

-

Add the anhydrous solvent and the base (2-3 equiv).

-

Add the terminal alkyne (1.2-2.0 equiv) to the mixture.

-

Heat the reaction mixture with stirring (typically between 60-120 °C) and monitor its progress.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 6-alkynyl-1H-phenalene product.

Mandatory Visualization

Caption: General workflow for the Sonogashira coupling of this compound.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-phenalene for the Synthesis of Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-1H-phenalene. This reaction serves as a powerful tool for the synthesis of N-substituted 6-amino-1H-phenalene derivatives, which are valuable precursors for the construction of novel nitrogen-containing polycyclic aromatic heterocycles. Such structures are of significant interest in medicinal chemistry and materials science. A proposed subsequent intramolecular cyclization protocol to access phenaleno-fused nitrogen heterocycles is also presented.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This reaction has broad substrate scope and functional group tolerance, making it a highly versatile method for the synthesis of arylamines.[1] The phenalene (B1197917) core is a unique polycyclic aromatic hydrocarbon with interesting electronic and photophysical properties. The introduction of a nitrogen-containing substituent at the 6-position via Buchwald-Hartwig amination opens up avenues for the development of novel molecular scaffolds for drug discovery and advanced materials. Subsequent intramolecular cyclization of the resulting N-aryl-6-amino-1H-phenalene can lead to the formation of unique, rigid, and planar nitrogen-containing heterocyclic systems.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

-

Buchwald-Hartwig Amination: Coupling of this compound with a primary or secondary amine.

-

Intramolecular Cyclization: Proposed acid-catalyzed or photocatalytic intramolecular C-H amination to form a fused nitrogen heterocycle.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[2]

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine (B109124), or other primary/secondary amine)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the flask via syringe.

-

Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.

-

Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filter cake with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 6-amino-1H-phenalene.

Expected Yields: Based on similar reactions with polycyclic aromatic bromides, yields are expected to be in the range of 70-95%, depending on the nature of the amine coupling partner.

Protocol 2: Proposed Intramolecular Cyclization to a Phenaleno-fused Heterocycle

This is a proposed protocol based on known intramolecular C-H amination and photocatalytic cyclization reactions of N-aryl amines.[3][4][5] Optimization will likely be required.

Materials:

-

N-Aryl-6-amino-1H-phenalene (from Protocol 1)

-

Method A (Acid-Catalyzed):

-

Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)

-

High-boiling solvent (e.g., sulfolane (B150427) or diphenyl ether)

-

-

Method B (Photocatalytic):

-

Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like 4CzIPN)[4]

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)

-

Visible light source (e.g., blue LEDs)

-

Procedure (Method A - Acid-Catalyzed):

-

Dissolve the N-Aryl-6-amino-1H-phenalene (1.0 mmol) in a high-boiling solvent in a round-bottom flask.

-

Add the acid catalyst (e.g., 10-20 equivalents of PPA or a catalytic amount of a stronger acid).

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Procedure (Method B - Photocatalytic):

-

In a reaction vial, dissolve the N-Aryl-6-amino-1H-phenalene (0.1 mmol) and the photocatalyst (1-5 mol%) in the chosen degassed solvent.

-

Seal the vial and irradiate with a visible light source with stirring at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

Table 1: Reaction Conditions and Expected Yields for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |